molecular formula C15H12Cl2N6OS B2928422 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 901092-63-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2928422
CAS No.: 901092-63-5
M. Wt: 395.26
InChI Key: HOLNMCVNGLDUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetamide derivative featuring a pyridin-4-yl substituent on the triazole ring and a 2,6-dichlorophenyl group on the acetamide moiety. The 2,6-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and target binding . The amino group at the 4-position of the triazole ring may facilitate hydrogen bonding, a critical feature for activity modulation .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-10-2-1-3-11(17)13(10)20-12(24)8-25-15-22-21-14(23(15)18)9-4-6-19-7-5-9/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLNMCVNGLDUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as an inhibitor of α-syn aggregation . It has been shown to prevent the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates. This action is crucial in mitigating the neurotoxic effects associated with the accumulation of these aggregates.

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The synthesis begins with the cyclization of hydrazine derivatives and appropriate nitriles to form the triazole ring.
  • Thioether Formation : The triazole derivative is then reacted with a thiol compound to create the thioether linkage.
  • Acetamide Formation : Finally, the thioether reacts with an acylating agent to yield the acetamide group.

The reported yields for these synthetic routes range from moderate to high, often achieving around 73% in various studies .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The mechanism often involves inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). In vitro assays indicated that it induces apoptosis through caspase activation pathways .
Cell LineIC50 (μM)Mechanism
A5498.107ERK1/2 inhibition
MCF70.877Caspase activation

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Variations in substituents on the pyridine and triazole rings significantly affect its potency. For example, replacing chlorine with fluorine has been shown to enhance anticancer activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Activity Assessment : In an investigation involving multiple cancer cell lines, the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin, suggesting its potential as a more effective treatment option .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound is compared to three analogous molecules (Table 1) to highlight structural variations and their impact on activity.

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Compound Name Substituents on Triazole Acetamide Substituent Biological Activity Key Reference
Target Compound 4-amino, 5-(pyridin-4-yl) N-(2,6-dichlorophenyl) Under investigation (potential anti-inflammatory/antimicrobial)
N-(2,6-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-ethoxyphenyl), 5-(3-pyridinyl) N-(2,6-dimethylphenyl) Not explicitly reported; structural analog for agrochemical studies
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable N-aryl groups Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core (not triazole) N-(4-chlorophenyl) Insecticidal (Fipronil derivative)
Critical Observations

Impact of Triazole Substituents: The pyridin-4-yl group in the target compound may enhance π-π stacking with biological targets compared to the furan-2-yl group in anti-exudative analogs . The 4-amino group on the triazole ring is conserved in anti-exudative derivatives, suggesting its role in hydrogen bonding for activity .

N-aryl substitutions (e.g., dichlorophenyl vs. furan-linked groups) correlate with divergent applications: anti-inflammatory vs. insecticidal .

Biological Activity Trends :

  • Triazole-acetamides with furan-2-yl substituents exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . The target compound’s pyridin-4-yl group may shift activity toward antimicrobial or kinase inhibition, though experimental data are pending.
  • Pyrazole-based analogs (e.g., Fipronil derivatives) prioritize insecticidal activity, underscoring the triazole core’s versatility in drug design .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the established synthetic routes for preparing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide? Methodological Answer: The compound is synthesized via a multi-step approach:

Core Triazole Formation : Start with cyclization of thiosemicarbazide derivatives to form the 1,2,4-triazole ring.

S-Alkylation : React the triazole-3-thione intermediate with α-chloroacetamide derivatives in an alkaline medium (e.g., KOH) to introduce the sulfanyl-acetamide moiety .

Functionalization : Modify the 4-amino group on the triazole ring using Paal-Knorr condensation or other nucleophilic substitutions to incorporate the pyridin-4-yl group .

Purification : Employ column chromatography or recrystallization for isolation. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is critical to confirm structural integrity .

Advanced Question: Q. How can reaction conditions be optimized to improve yield and purity during S-alkylation? Methodological Answer:

  • Parameter Screening : Systematically vary solvent polarity (DMF vs. ethanol), base concentration (KOH or NaOH), and temperature (room temperature vs. reflux).
  • Catalyst Exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • Real-Time Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions like over-alkylation.
  • Scale-Up Considerations : Optimize stirring efficiency and solvent volume for reproducibility in larger batches .

Structural Analysis

Basic Question: Q. What techniques are recommended for confirming the molecular structure of this compound? Methodological Answer:

  • Spectroscopy : 1H^1H-NMR (to identify protons on pyridine and dichlorophenyl groups) and 13C^{13}C-NMR (to confirm carbonyl and triazole carbons) .
  • Mass Spectrometry : HRMS or ESI-MS for molecular ion validation.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous N-(chlorophenyl)acetamides .

Advanced Question: Q. How can computational modeling complement experimental data in resolving structural ambiguities? Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and predict NMR chemical shifts (e.g., GIAO method) for comparison with experimental data .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to validate pharmacophore alignment .
  • Crystal Structure Prediction : Tools like Mercury or Materials Studio can simulate packing motifs to explain solubility or stability trends .

Biological Activity Evaluation

Basic Question: Q. What in vitro/in vivo models are suitable for initial anti-exudative activity screening? Methodological Answer:

  • In Vitro : Test inhibition of inflammatory mediators (e.g., TNF-α or COX-2) in LPS-stimulated macrophages.
  • In Vivo : Use carrageenan-induced rat paw edema models, administering the compound at 10–50 mg/kg doses. Monitor edema volume and histopathological changes .

Advanced Question: Q. How can contradictory bioactivity data across studies be reconciled? Methodological Answer:

  • Purity Assessment : Verify compound purity via HPLC (>95%) to rule out impurities influencing results .
  • Model Variability : Control for species-specific responses (e.g., rat vs. mouse) and inflammation induction methods (e.g., carrageenan vs. CFA).
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 5-(trifluoromethyl)-triazole analogs) to identify substituent-dependent activity trends .

Mechanistic Studies

Advanced Question: Q. What strategies can elucidate the compound’s mechanism of action at the molecular level? Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins.
  • Kinetic Assays : Measure enzyme inhibition (e.g., COX-2 or LOX) via spectrophotometric monitoring of substrate conversion .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

Stability and Degradation

Basic Question: Q. What are the key stability challenges for this compound under storage conditions? Methodological Answer:

  • Hydrolytic Degradation : Test pH-dependent stability (e.g., phosphate buffers at pH 3–9) using accelerated aging studies .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS.
  • Storage Recommendations : Store lyophilized at -20°C in amber vials to prevent moisture and light exposure .

Advanced Question: Q. How can degradation products be characterized and mitigated during formulation? Methodological Answer:

  • Forced Degradation Studies : Use oxidative (H2_2O2_2), thermal (40–60°C), and photolytic conditions to simulate stress.
  • Degradant Identification : Isolate products via preparative HPLC and characterize using NMR and high-resolution MS .
  • Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or cyclodextrin complexes to enhance stability .

Structure-Activity Relationship (SAR)

Advanced Question: Q. Which substituents on the triazole ring most significantly impact bioactivity? Methodological Answer:

  • Pyridine Position : Compare 4-pyridinyl vs. 3-pyridinyl analogs; the 4-position enhances π-π stacking with target proteins .
  • Sulfanyl Linker : Replace with sulfonyl or methylene groups to assess flexibility and hydrogen-bonding capacity .
  • Dichlorophenyl Role : Test mono-chloro or fluorinated phenyl analogs to evaluate halogen-dependent potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.